molecular formula C8H15N B14651604 N,N-Diethylbut-1-yn-1-amine CAS No. 50875-88-2

N,N-Diethylbut-1-yn-1-amine

Cat. No.: B14651604
CAS No.: 50875-88-2
M. Wt: 125.21 g/mol
InChI Key: YDWDGEDMWCMBLI-UHFFFAOYSA-N
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Description

N,N-Diethylbut-1-yn-1-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a but-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Ammonia: One common method for preparing N,N-Diethylbut-1-yn-1-amine involves the alkylation of ammonia with but-1-yne and diethylamine. This reaction typically occurs under basic conditions and requires a suitable solvent such as ethanol or methanol.

    Reductive Amination: Another approach involves the reductive amination of but-1-yne with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethylbut-1-yn-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding amides or nitriles.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acid chlorides, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines, secondary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Chemistry: N,N-Diethylbut-1-yn-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions.

Biology: In biological research, this compound can be used to study the effects of alkynyl amines on cellular processes. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties such as antimicrobial or anticancer activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of catalysts and sensors.

Mechanism of Action

The mechanism of action of N,N-Diethylbut-1-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The alkynyl group may also participate in π-π interactions or undergo chemical transformations that modulate the compound’s effects.

Comparison with Similar Compounds

    N,N-Dimethylbut-1-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylprop-1-yn-1-amine: Similar structure but with a propynyl group instead of a butynyl group.

    N,N-Diethylbut-2-yn-1-amine: Similar structure but with the triple bond at a different position.

Uniqueness: N,N-Diethylbut-1-yn-1-amine is unique due to its specific combination of ethyl groups and a but-1-yn-1-yl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.

Properties

CAS No.

50875-88-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N,N-diethylbut-1-yn-1-amine

InChI

InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h4-6H2,1-3H3

InChI Key

YDWDGEDMWCMBLI-UHFFFAOYSA-N

Canonical SMILES

CCC#CN(CC)CC

Origin of Product

United States

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